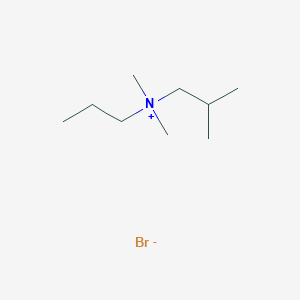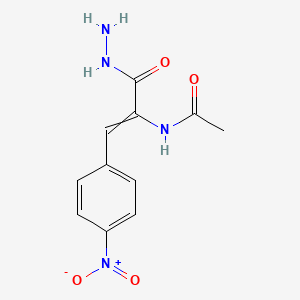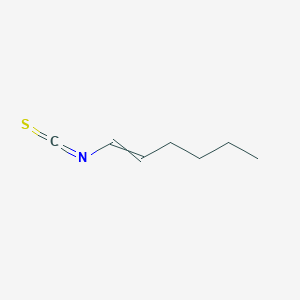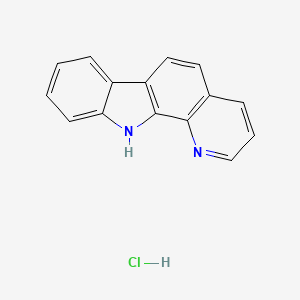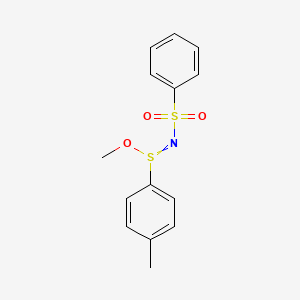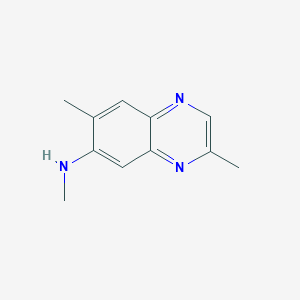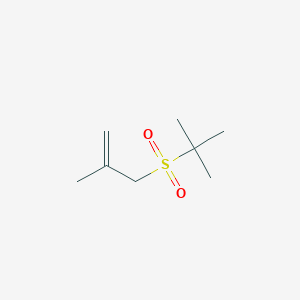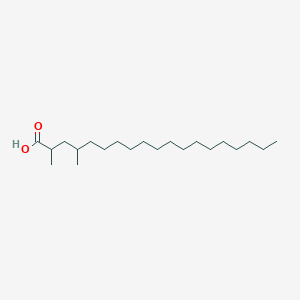
2,4-Dimethylnonadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylnonadecanoic acid is a branched-chain fatty acid with the molecular formula C21H42O2 It is a derivative of nonadecanoic acid, characterized by the presence of two methyl groups at the 2nd and 4th positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnonadecanoic acid typically involves the alkylation of nonadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonadecanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological methods using engineered microorganisms. These methods aim to achieve high purity and yield while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
2,4-Dimethylnonadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and lubricants.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylnonadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl groups at the 2nd and 4th positions influence the compound’s hydrophobicity and membrane permeability. This can affect the fluidity and functionality of cell membranes, potentially altering enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
Nonadecanoic acid: The parent compound without methyl substitutions.
2-Methylnonadecanoic acid: A single methyl group at the 2nd position.
4-Methylnonadecanoic acid: A single methyl group at the 4th position.
Uniqueness: 2,4-Dimethylnonadecanoic acid is unique due to the presence of two methyl groups, which significantly alter its physical and chemical properties compared to its analogs. This dual substitution can enhance its stability, solubility, and interaction with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
93245-81-9 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
2,4-dimethylnonadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20(3)21(22)23/h19-20H,4-18H2,1-3H3,(H,22,23) |
Clave InChI |
ZWOCDPMNKWTZTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


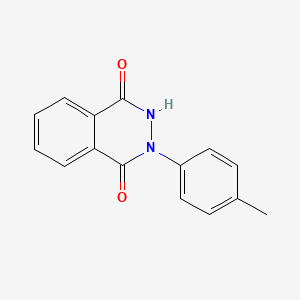
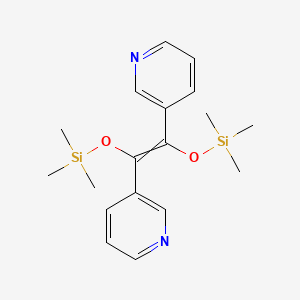

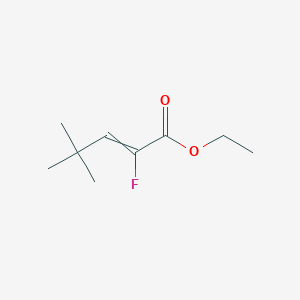
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
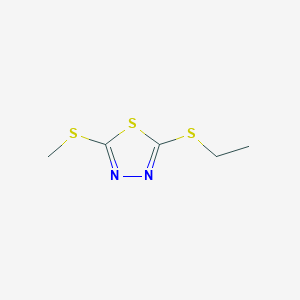
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
